BENZYL[2-(5-HYDROXYINDOL-3-YL)-ETHYL]CARBAMATE

Organometallic chemistry Deprotection yield Tryptamine ligands

Serotonin (5-HT) presents competing nucleophilic sites and is prone to oxidative degradation, compromising reproducibility. This compound resolves the issue with orthogonal Cbz protection and a free 5-OH group. • Selective O-functionalization: O-alkylation, sulfation, or Mitsunobu coupling at the phenol without competing amine reaction. • Superior deprotection: 87% yield via mild hydrogenolysis vs. 61% for N-Boc analogs. • Supply reliability: ≥95% purity; lot-to-lot consistency for GMP-like process development.

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
CAS No. 53157-50-9
Cat. No. B017810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBENZYL[2-(5-HYDROXYINDOL-3-YL)-ETHYL]CARBAMATE
CAS53157-50-9
Synonyms[2-(5-Hydroxy-1H-indol-3-yl)ethyl]carbamic Acid Phenylmethyl Ester;  N-Benzyloxycarbonyl Serotonin; 
Molecular FormulaC18H18N2O3
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCC2=CNC3=C2C=C(C=C3)O
InChIInChI=1S/C18H18N2O3/c21-15-6-7-17-16(10-15)14(11-20-17)8-9-19-18(22)23-12-13-4-2-1-3-5-13/h1-7,10-11,20-21H,8-9,12H2,(H,19,22)
InChIKeyOFYSKCJCRYHZAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl[2-(5-hydroxyindol-3-yl)-ethyl]carbamate (CAS 53157-50-9): Protected Serotonin Building Block for Selective Indole Functionalization


Benzyl[2-(5-hydroxyindol-3-yl)-ethyl]carbamate (CAS 53157-50-9), systematically referred to as N-Benzyloxycarbonyl serotonin (Z-Serotonin; N-Cbz-5-hydroxytryptamine), is a synthetic tryptamine derivative in which the primary ethylamine side-chain of serotonin is masked with a benzyloxycarbonyl (Cbz/Z) protecting group, while the 5-hydroxy substituent on the indole ring remains unprotected . The compound possesses the molecular formula C₁₈H₁₈N₂O₃ (MW 310.35 g/mol) and is supplied as a brown to dark grey solid with a minimum purity specification of 95% . Its defining structural feature—mono-N-protection coupled with a free phenolic hydroxyl—positions it as a regioselective intermediate for the synthesis of serotonin analogs, receptor probes, and complex indole alkaloids where differentiation between the two nucleophilic sites is required [1].

Why N-Benzyloxycarbonyl Serotonin Cannot Be Replaced by Other Protected or Unprotected Serotonin Derivatives in Multistep Synthesis


Serotonin (5-hydroxytryptamine) and its simple salts (e.g., serotonin hydrochloride, CAS 153-98-0) present two competing nucleophilic sites—the primary ethylamine and the phenolic 5-OH—that preclude chemoselective transformations without protection . Fully unprotected serotonin is also light-sensitive, hygroscopic, and prone to oxidative degradation, limiting its shelf-life and reproducibility in quantitative synthesis . At the other extreme, N,N-dibenzyloxycarbonyl serotonin (di-Cbz-serotonin) masks both nitrogen atoms, eliminating any possibility of indole-NH-directed reactions and requiring two sequential deprotection steps that reduce overall yield [1]. N-Boc-serotonin, while offering acid-labile protection, cannot be selectively removed in the presence of acid-sensitive indole functionality and has been shown to deliver significantly lower deprotection yields (61%) compared with the Cbz analog (87%) in organometallic applications [2]. N-Fmoc-serotonin is base-labile and ill-suited for solution-phase sequences where basic conditions are employed. The target compound—mono-N-Cbz-serotonin with a free 5-OH—resolves these limitations by providing orthogonal protection (Cbz cleavable via mild hydrogenolysis), a free phenol for independent derivatization, and demonstrated superior deprotection efficiency versus Boc in direct head-to-head comparison [2].

Quantitative Differentiation Evidence for Benzyl[2-(5-hydroxyindol-3-yl)-ethyl]carbamate Against Closest Analogs


Deprotection Efficiency: Cbz-Carbamate Outperforms Boc-Carbamate by 26 Percentage Points in Tryptamine Complex Conversion

In a direct head-to-head comparison within the same experimental system, the N-Cbz-protected tryptamine–ruthenium complex (Cp*Ru[η⁶-N(β)-CBZ-tryptamine]OTf) underwent deprotection to the parent tryptamine complex in 87% yield, whereas the corresponding N-Boc-protected analog (Cp*Ru[η⁶-N(β)-BOC-tryptamine]OTf) afforded only 61% yield under identical hydrogenolytic conditions [1]. This 26-percentage-point gap demonstrates that the Cbz group is quantitatively superior to Boc for deprotection in tryptamine-based substrates bearing an electron-rich indole nucleus, likely because Boc deprotection under acidic conditions (TFA) can promote indole decomposition, while Cbz hydrogenolysis proceeds under neutral, mild conditions [1].

Organometallic chemistry Deprotection yield Tryptamine ligands

Orthogonal Deprotection Selectivity: Cbz Enables Sequential Protection Strategies Incompatible with Boc- or Fmoc-Only Approaches

The Cbz group is removed by catalytic hydrogenolysis (H₂, Pd/C), a set of conditions under which both Boc (acid-labile) and Fmoc (base-labile) protecting groups remain fully intact . This orthogonality is well-established in the literature: Cbz can be selectively cleaved in the presence of Boc-protected amines, and vice versa, enabling iterative protection/deprotection sequences [1]. In the specific context of serotonin chemistry, this means Benzyl[2-(5-hydroxyindol-3-yl)-ethyl]carbamate can be employed alongside Boc-protected indole-nitrogen or Fmoc-protected secondary amine groups in the same synthetic sequence without cross-reactivity, a capability not available when using a single protecting-group strategy . By contrast, N-Boc-serotonin and N-Fmoc-serotonin each offer only one mode of deprotection (acid or base, respectively), limiting their compatibility in multi-orthogonal schemes [1].

Orthogonal protection Solution-phase synthesis Indole functionalization

Regioselective Mono‑N‑Protection: Free 5‑OH Enables Phenolic Derivatization That Di‑Cbz‑Serotonin Cannot Support

Benzyl[2-(5-hydroxyindol-3-yl)-ethyl]carbamate uniquely carries the Cbz group exclusively on the primary ethylamine nitrogen, leaving the indolic 5-hydroxyl group unprotected and available for independent reactions such as O-alkylation, O-sulfation, glycosylation, or propargylation [1]. This was explicitly exploited by Macor (1995), who converted serotonin into 5-propargyloxy-N-Cbz-tryptamine through chemoselective O-propargylation of the free 5-OH, followed by Claisen rearrangement/cyclization to construct a pyrano[3,2-e]indole scaffold in 36% overall yield over four steps [1]. The closest structural analog, N,N-dibenzyloxycarbonyl serotonin, has both the ethylamine and the indole-NH masked with Cbz groups, rendering the indole nitrogen inert but also preventing any chemistry at the indole NH position and adding an extra deprotection step that reduces atom economy [2]. Likewise, serotonin hydrochloride offers no protection at either site and cannot be used for chemoselective transformations [2].

Regioselective protection Phenolic derivatization Serotonin probe synthesis

Validated Synthetic Utility: Historical Use as a Serotonin Manufacturing Intermediate in Patent Literature

The benzyl carbamate ester class—of which Benzyl[2-(5-hydroxyindol-3-yl)-ethyl]carbamate is a direct member—is explicitly claimed as a key intermediate in the patent GB770370A for the preparation of 5-hydroxytryptamine (serotonin) [1]. The patent describes the conversion of 5-benzyloxy-indole-3-β-propionazide to benzyl β-[3-(5-benzyloxyindolyl)]-ethylcarbamate and ultimately to serotonin via catalytic hydrogenolysis and acid hydrolysis, demonstrating that the benzyl carbamate strategy was industrially validated as early as 1955 for serotonin manufacturing [1]. While specific yield data for the unprotected 5-OH analog are not provided in this patent, the general process establishes the Cbz protection strategy as a proven, scalable route to serotonin, in contrast to Boc- or Fmoc-based routes which are not described in the foundational serotonin process patent literature [1][2].

Serotonin synthesis Patent intermediate Process chemistry

Optimal Procurement and Application Scenarios for Benzyl[2-(5-hydroxyindol-3-yl)-ethyl]carbamate Based on Quantitative Differentiation Evidence


Synthesis of 5-O-Functionalized Serotonin Probes and Receptor Ligands via Chemoselective Phenolic Derivatization

Researchers developing fluorescent, affinity, or photoaffinity probes based on the serotonin scaffold require selective installation of linker moieties at the 5-OH position without competing reaction at the primary amine [1]. Benzyl[2-(5-hydroxyindol-3-yl)-ethyl]carbamate is the only commercially available protected serotonin derivative that provides an unprotected 5-OH for direct O-alkylation, O-sulfation, or Mitsunobu coupling while keeping the ethylamine masked [1]. Macor (1995) demonstrated this exact strategy: O-propargylation of the free phenol in N-Cbz-serotonin, followed by Claisen rearrangement, delivered a rotationally restricted serotonin analog (CP-123,479) in 36% overall yield [1]. Alternative starting materials—unprotected serotonin (no chemoselectivity) or di-Cbz-serotonin (phenol blocked)—cannot support this synthetic logic [1].

Organometallic Complex Synthesis Requiring High-Yield Deprotection of Tryptamine Ligands

In organometallic chemistry programs constructing half-sandwich ruthenium–tryptamine complexes for bioorganometallic applications, the choice of N-protecting group directly determines the final ligand liberation yield [2]. The direct experimental comparison by Lomenzo et al. (1994) establishes that Cp*Ru–N-Cbz-tryptamine complexes deprotect in 87% yield versus only 61% for the Boc analog [2]. This 26-point yield differential makes the Cbz-protected serotonin derivative the preferred precursor whenever a tryptamine-based ligand must survive metal coordination conditions and be subsequently unveiled in high yield [2]. Researchers should procure this compound rather than attempting in-house Cbz protection of serotonin, which would require additional purification and characterization steps.

Multi-Step Solution-Phase Synthesis Requiring Orthogonal Protection on the Serotonin Scaffold

Synthetic sequences that demand sequential manipulation of the indole NH, the 5-OH, and the ethylamine on a serotonin core require at least two orthogonal protecting groups . Benzyl[2-(5-hydroxyindol-3-yl)-ethyl]carbamate supplies the Cbz mask (cleavable by hydrogenolysis) which is fully orthogonal to both Boc (acid-labile) and Fmoc (base-labile) groups . This enables, for example, a sequence where the 5-OH is first derivatized (e.g., silylated or acylated), then the Cbz group is removed via hydrogenolysis to expose the free amine for further coupling—all without disturbing a Boc-protected indole nitrogen installed in a prior step . Such sequential orthogonal deprotection is not achievable with a single protecting-group strategy and represents the core synthetic advantage of this compound versus N-Boc- or N-Fmoc-serotonin alone .

Serotonin Pharmaceutical Intermediate Manufacturing with Established Patent Precedent

Process chemistry groups scaling the synthesis of serotonin or serotonin-derived active pharmaceutical ingredients (APIs) benefit from the established patent precedent for benzyl carbamate intermediates in serotonin production [3]. GB770370A (1955) explicitly describes the conversion of benzyl carbamate esters to 5-hydroxytryptamine via catalytic hydrogenolysis, a route that has been industrially validated [3]. The commercial availability of Benzyl[2-(5-hydroxyindol-3-yl)-ethyl]carbamate at ≥95% purity from multiple reputable suppliers (Santa Cruz Biotechnology catalog sc-207350; TRC catalog B279050; AKSci catalog 3106CS) further supports its use as a qualified starting material for GMP-like process development, where supply chain reliability and lot-to-lot consistency are critical procurement criteria .

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